molecular formula C9H13NO2 B145140 Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 139927-19-8

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B145140
CAS No.: 139927-19-8
M. Wt: 167.2 g/mol
InChI Key: PPUKEAWMRSOSSL-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of cyclopentadiene with ethyl isocyanate under specific conditions. The reaction proceeds through a [2+2] cycloaddition mechanism, forming the bicyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives.

Comparison with Similar Compounds

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-azabicyclo[22

Properties

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h3-4,6-8,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUKEAWMRSOSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565738
Record name Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139927-19-8
Record name Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with aroyl chlorides under acidic conditions?

A1: Research indicates that treating this compound with aroyl chloride, followed by hydrolysis, produces 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. Interestingly, these derivatives undergo a stereospecific rearrangement in the presence of trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. [] This rearrangement highlights the intriguing reactivity of this bicyclic system under acidic conditions. You can find the details of this reaction and its proposed mechanism in this research paper: .

Q2: Can this compound undergo reactions other than rearrangements under acidic conditions?

A2: Indeed, the reaction outcome can differ based on the reaction conditions. While treatment with trifluoroacetic acid in benzene leads to the rearrangement described above, heating 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (a derivative of this compound) with trifluoroacetic acid in benzene results in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels–Alder cycloaddition. [] This example demonstrates the versatility of this compound derivatives as building blocks in organic synthesis.

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